1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. The inhibition of these enzymes can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: An isoindole-1,3-dione with two carbonyl groups attached to the heterocyclic ring.
N-Ethylphthalimide: A derivative of phthalimide with an ethyl group attached to the nitrogen atom.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
59129-18-9 |
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Molecular Formula |
C22H20N4O3 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H20N4O3/c1-13-10-14(12-25-21(28)15-6-2-3-7-16(15)22(25)29)20(27)19(11-13)26-23-17-8-4-5-9-18(17)24-26/h4-5,8-11,27H,2-3,6-7,12H2,1H3 |
InChI Key |
UZOYICMDDCNJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CN4C(=O)C5=C(C4=O)CCCC5 |
Origin of Product |
United States |
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